molecular formula C10H9BrF3NO4S B6661451 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

Cat. No.: B6661451
M. Wt: 376.15 g/mol
InChI Key: CJPVJUOOCRFFJU-UHFFFAOYSA-N
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Description

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the bromination of a trifluoromethyl-substituted benzene derivative. This is followed by sulfonylation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and sulfonylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
  • 3-(Trifluoromethyl)benzenesulfonamide
  • 4-Bromo-3-(trifluoromethyl)phenylacetic acid

Uniqueness

3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

3-[[4-bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVJUOOCRFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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